
N-methyl-N-phenyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-phenyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as TRO19622, is a small molecule drug that has shown promising results in preclinical studies for the treatment of various neurological disorders.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study by Chakravarthy, Mohana, and Kumar (2014) explored the corrosion inhibition effect of nicotinamide derivatives, including N-methyl-N-phenyl nicotinamide derivatives, on mild steel in hydrochloric acid solutions. These derivatives showed significant corrosion inhibition efficiency, which was attributed to the adsorption of the compounds on the steel surface, obeying the Langmuir isotherm model. This research highlights the potential of N-methyl-N-phenyl nicotinamide derivatives in corrosion protection applications (Chakravarthy, Mohana, & Kumar, 2014).
Metabolic Methylation Sink in Cancer
Ulanovskaya, Zuhl, and Cravatt (2013) discovered that Nicotinamide N-methyltransferase (NNMT), which is overexpressed in various cancers, utilizes methyl units from S-adenosyl methionine to create a stable metabolic product, impacting the methylation potential of cancer cells. This alters the epigenetic state of cancer cells, including hypomethylated histones and cancer-related proteins, promoting pro-tumorigenic gene expression. This insight into NNMT's role provides a potential target for cancer treatment strategies (Ulanovskaya, Zuhl, & Cravatt, 2013).
Chemical Conversion in Metabolic Pathways
Research by Holman and Wiegand (1948) on the conversion of nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation highlights the biochemical transformation and metabolic fate of nicotinamide derivatives. This research contributes to our understanding of the metabolic pathways involving nicotinamide and its derivatives, which is crucial for developing targeted therapeutic strategies (Holman & Wiegand, 1948).
Role in Nutrient Metabolism Regulation
A study by Hong et al. (2015) showed that NNMT plays a significant role in regulating nutrient metabolism in the liver by stabilizing Sirt1 protein. This has implications for understanding the metabolic diseases therapy, highlighting the potential of targeting NNMT for treating metabolic disorders (Hong et al., 2015).
Eigenschaften
IUPAC Name |
N-methyl-N-phenyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-19(13-6-3-2-4-7-13)17(20)15-8-5-10-18-16(15)21-14-9-11-22-12-14/h2-8,10,14H,9,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJRDXQDIJOHEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(N=CC=C2)OC3CCSC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-phenyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1H-imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2398154.png)
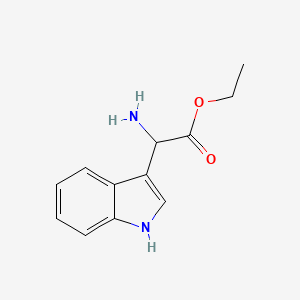
![4-(4-ethylbenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2398158.png)

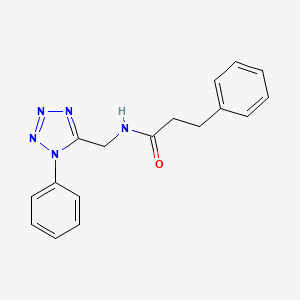

![3-[5-(2,4-dichlorophenyl)-2-furyl]-N-phenylacrylamide](/img/structure/B2398165.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2398166.png)
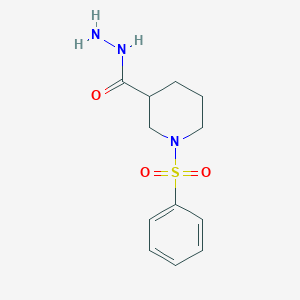
![5-(4-Chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B2398169.png)
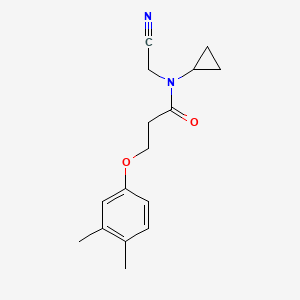
![3-(1-([1,1'-Biphenyl]-3-ylsulfonyl)pyrrolidin-3-yl)oxazolidin-2-one](/img/structure/B2398172.png)
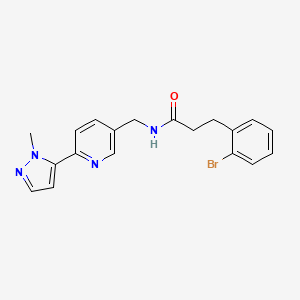
![N-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-9H-xanthene-9-carboxamide](/img/structure/B2398176.png)